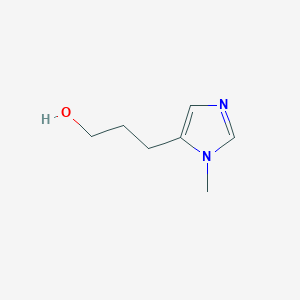![molecular formula C16H12Cl2N2O2 B2573944 (3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one CAS No. 477853-28-4](/img/structure/B2573944.png)
(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one, also known as DCMMIO, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a member of the iminoindolone family of compounds and is used as a substrate for enzyme-catalyzed reactions. DCMMIO is also used as a selective inhibitor of the enzyme dihydrofolate reductase (DHFR) in biochemical and physiological studies.
科学的研究の応用
Environmental Impact Assessment
- Contamination and Toxicity of Chlorophenols in Aquatic Environments: Research by Krijgsheld and Gen (1986) evaluated the environmental impact of chlorophenols, including 2-chlorophenol and 3-chlorophenol, highlighting moderate to high persistence and low bioaccumulation but significant toxicity to aquatic life in certain conditions. This study suggests a potential area of research for related compounds in assessing environmental toxicity and biodegradability (Krijgsheld & Gen, 1986).
Pharmacological Research
- Potential Therapeutic Applications: Sessa, Higbed, and Nutt (2019) explored the pharmacological mechanisms, safety issues, and clinical applications of 3,4-methylenedioxymethamphetamine (MDMA), primarily in the context of MDMA-assisted psychotherapy for PTSD. This review indicates the interest in and potential of certain chemical compounds for therapeutic use, particularly in psychiatric conditions (Sessa, Higbed, & Nutt, 2019).
Organic Chemistry and Material Science
- Advancements in Organic Thermoelectric Materials: Yue and Xu (2012) reviewed the progress in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, underlining the significance of organic materials in developing new technologies for energy efficiency. Such research underscores the potential applications of novel organic compounds in material science and engineering (Yue & Jingkun Xu, 2012).
特性
IUPAC Name |
(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-22-19-15-11-4-2-3-5-14(11)20(16(15)21)9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGTPBFUDAEFG-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)
![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2573871.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)

![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)
![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)